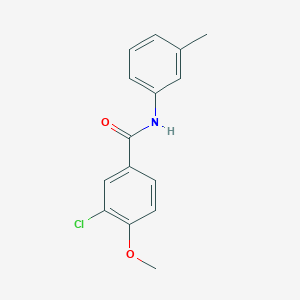
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate involves several steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxypyrimidine with sulfuric acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Chemical Reactions Analysis
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate can be compared with other similar compounds, such as:
4,6-Dimethyl-2-hydroxypyrimidine: This compound shares a similar structure but lacks the sulfate group, which can significantly alter its chemical properties and reactivity.
2-Hydroxy-4,6-dimethylpyrimidine: Another similar compound, differing in the position of the hydroxyl group, which can affect its interactions and applications.
Properties
CAS No. |
87814-14-0 |
|---|---|
Molecular Formula |
C6H8N2O5S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C6H8N2O5S/c1-3-5(13-14(10,11)12)4(2)8-6(9)7-3/h1-2H3,(H,7,8,9)(H,10,11,12) |
InChI Key |
KDLQPRDDKNPORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


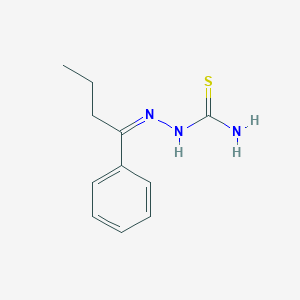
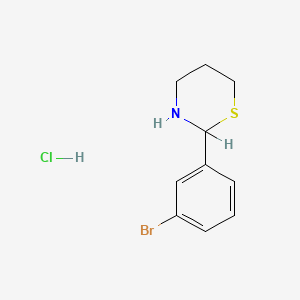
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
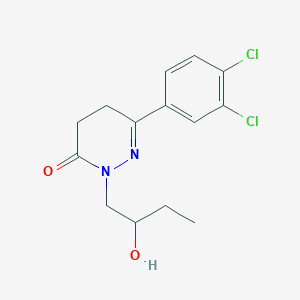
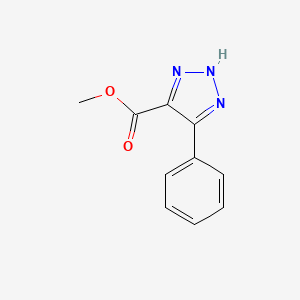
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)




![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)

